![molecular formula C15H13BrN6O3 B2796932 2-(4-(5-bromofuran-2-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396855-70-1](/img/structure/B2796932.png)
2-(4-(5-bromofuran-2-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “2-(4-(5-bromofuran-2-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide” is a derivative of 5-imidazolones . These compounds have been synthesized and evaluated for their antimicrobial activity . They have exhibited promising biological and pharmacological activities .
Synthesis Analysis
The synthesis of 5-imidazolones involves the condensation of different 5-oxazolones with 5-bromofuran-2-carbohydrazide . The structures of all the synthesized compounds were confirmed by their elemental analysis and IR, 1H NMR spectral data .Molecular Structure Analysis
The molecular structure of the compound was confirmed by elemental analysis and IR, 1H NMR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of different 5-oxazolones with 5-bromofuran-2-carbohydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were confirmed by their elemental analysis and IR, 1H NMR spectral data .Scientific Research Applications
Osteoarthritis Treatment
Matrix metalloproteinase 13 (MMP-13), also known as collagenase-3, plays a central role in osteoarthritis (OA). It is responsible for cleaving type II collagen in OA patients, leading to progressive articular cartilage degradation. Since MMP-13 is significantly overexpressed in OA joints, it has been proposed as a key therapeutic target for OA treatment .
Selective MMP-13 Inhibitors
Researchers have developed a virtual screening workflow to identify selective non-zinc-binding MMP-13 inhibitors. By targeting the deep S1′ pocket of MMP-13, they discovered ligands that inhibit MMP-13 in the micromolar range. One of these ligands showed selectivity over other MMPs. Chemical optimization led to a new N-acyl hydrazone-based derivative with improved inhibitory activity and selectivity for MMP-13 .
Anti-Inflammatory Properties
Given MMP-13’s role in inflammation and tissue remodeling, investigating the compound’s anti-inflammatory effects is crucial. It may modulate inflammatory pathways and contribute to OA symptom relief.
Future Directions
properties
IUPAC Name |
2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O3/c1-21(2)15(24)13-18-20-22(19-13)10-5-3-9(4-6-10)17-14(23)11-7-8-12(16)25-11/h3-8H,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDADHNHGKCBUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-bromofuran-2-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide |
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